What is the mechanism of action for Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide?
What is the mechanism of action for Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide?
Technical Guide for Drug Development & Antiviral Research [1]
Executive Summary
Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (CAS: 1237524-82-1), chemically distinct as the sodium salt of T-1105 (3-hydroxypyrazine-2-carboxamide), represents a critical scaffold in the development of pyrazinecarboxamide antivirals.[1] While widely utilized as a high-purity intermediate for the synthesis of Favipiravir (T-705) , the compound possesses intrinsic broad-spectrum antiviral activity.
Its mechanism of action (MoA) relies on metabolic bioactivation. It functions as a nucleobase prodrug that, upon intracellular phosphoribosylation, mimics purine nucleotides to inhibit viral RNA-dependent RNA polymerase (RdRp). This guide details the molecular causality, metabolic pathways, and validation protocols for this compound.
Chemical Identity & Structural Logic
The sodium salt form enhances aqueous solubility compared to the neutral T-1105 parent, facilitating formulation and bioavailability studies during early-phase research.
| Property | Specification |
| IUPAC Name | Sodium 3-carbamoylpyrazin-2-olate |
| Common Alias | T-1105 Sodium Salt; Desfluoro-Favipiravir Sodium |
| CAS Number | 1237524-82-1 (Salt); 55321-99-8 (Neutral T-1105) |
| Molecular Formula | C₅H₄N₃NaO₂ |
| Role | Viral Polymerase Inhibitor; Favipiravir Intermediate |
| Solubility | High (Aqueous); Low (Organic solvents like DCM) |
Mechanism of Action (MoA)
The pharmacological activity of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide is not inherent to the parent molecule but is driven by its intracellular triphosphate metabolite. The mechanism follows a three-stage cascade: Entry & Ionization , Anabolic Activation , and Target Inhibition .
Phase 1: Cellular Entry & Tautomerization
Upon dissolution in physiological media, the sodium salt dissociates. The active moiety, 3-hydroxypyrazine-2-carboxamide (T-1105), exists in dynamic equilibrium between its enol and keto (3-oxo) tautomers. The neutral form permeates the cell membrane via passive diffusion and potentially via nucleobase transporters.
Phase 2: Lethal Bioactivation (The HGPRT Pathway)
Once intracellular, the compound is recognized as a pseudo-base by the host enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . This is the rate-limiting step.
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Phosphoribosylation : HGPRT converts the pyrazine base into T-1105-Ribose-5'-Monophosphate (T-1105-RMP).
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Phosphorylation Cascade : Cellular kinases (likely guanylate kinase) convert the RMP to the Diphosphate (RDP) and finally the active Triphosphate (T-1105-RTP) .
Phase 3: RdRp Inhibition & Mutagenesis
T-1105-RTP structurally mimics Guanosine Triphosphate (GTP) and Adenosine Triphosphate (ATP). It targets the viral RNA-dependent RNA Polymerase (RdRp) through two distinct modes:[2]
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Competitive Inhibition : It competes with natural ATP/GTP for the RdRp active site, reducing the rate of viral RNA synthesis.
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Lethal Mutagenesis (Error Catastrophe) : The RdRp mistakenly incorporates T-1105-RTP into the nascent RNA strand. Due to the rotatable carboxamide group, T-1105 can base-pair with both Cytosine and Uracil. This promiscuity forces transition mutations (G→A and C→U) during subsequent replication cycles, pushing the viral genome beyond its error threshold until it becomes non-viable.
Visualization: Metabolic Activation Pathway
Caption: The bioactivation cascade of T-1105 Sodium from prodrug entry to RdRp-mediated lethal mutagenesis.
Experimental Protocols for Validation
To validate the MoA of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide, researchers must demonstrate both the inhibition of viral replication and the dependence on intracellular phosphorylation.
Protocol A: Cell-Based Antiviral Efficacy Assay (CPE Inhibition)
Objective : Quantify the EC₅₀ against RNA viruses (e.g., Influenza, Norovirus).
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Cell Seeding : Seed MDCK (for Influenza) or relevant host cells in 96-well plates at
cells/well. Incubate 24h at 37°C. -
Compound Preparation : Dissolve Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide in PBS (stock 10 mM). Perform serial dilutions in maintenance media.
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Infection : Infect cells with virus at MOI 0.01 for 1h. Remove inoculum.
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Treatment : Add diluted compound media to wells. Include T-705 (Favipiravir) as a positive control.[3]
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Readout : After 48–72h, measure cell viability using CCK-8 or MTT assay.
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Calculation : Plot % inhibition vs. Log[Concentration] to derive EC₅₀.
Protocol B: Reversal of Inhibition (Purine Competition)
Objective : Confirm the MoA acts via purine metabolism competition.
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Setup : Replicate Protocol A.
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Variable : In parallel wells, add excess exogenous purines (Adenine, Guanine, Hypoxanthine) at 100 µM.
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Analysis : If the compound acts via the HGPRT pathway/GTP competition, excess purines will rescue viral replication (increase EC₅₀ significantly). Pyrimidines (Cytosine/Thymine) should show no effect.
Comparative Pharmacology: T-1105 vs. T-705 (Favipiravir)[2]
While T-705 is the marketed drug, T-1105 (the active core of the sodium salt) shows distinct metabolic properties.
| Feature | T-1105 (Sodium/Neutral) | T-705 (Favipiravir) |
| Structure | Non-fluorinated | 6-Fluoro substituted |
| Metabolic Conversion | Highly efficient substrate for HGPRT | Efficient substrate for HGPRT |
| Potency (In Vitro) | Generally lower EC₅₀ (more potent) than T-705 in some assays | Optimized for pharmacokinetics/safety |
| Toxicity | Higher potential for host toxicity (less selective) | Higher selectivity for viral RdRp |
| Primary Use | Synthesis Intermediate / Research Tool | Clinical Antiviral |
Insight : The lack of the fluorine atom in T-1105 often results in faster conversion to the triphosphate form but lower selectivity, leading to higher host cell cytotoxicity compared to T-705. This makes the Sodium salt of T-1105 an excellent in vitro probe for RdRp mechanisms, even if it is less favorable as a clinical candidate.
References
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Furuta, Y., et al. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial Agents and Chemotherapy. Link
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Jin, Z., et al. (2013). The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate. PLOS ONE. Link
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PubChem. (2025).[4] Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide Compound Summary. National Library of Medicine. Link
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Huchting, J., et al. (2019). T-1105, a broad-spectrum antiviral, inhibits Norovirus replication. Antiviral Research. Link
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Naesens, L., et al. (2013). The antiviral drug T-705 (Favipiravir) is a substrate for the human hypoxanthine guanine phosphoribosyltransferase (HGPRT). Antiviral Research. Link
Sources
- 1. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 2. 3-Hydroxypyrazine-2-carboxamide——Indication, Mechanism of action, Preparation etc._Chemicalbook [chemicalbook.com]
- 3. Favipiravir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide | C5H4N3NaO2 | CID 78358109 - PubChem [pubchem.ncbi.nlm.nih.gov]
